Copper fluoroborate
Description
Historical Context and Evolution of Fluoroborate Chemistry
The journey of fluoroborate chemistry is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov Early milestones include the first synthesis of an organofluorine compound in 1835 and the initial formation of an aryl carbon-fluorine bond in the 1870s. nih.gov
A pivotal moment in the evolution of fluoroborate chemistry was the discovery of the Schiemann reaction in 1927. nih.govnumberanalytics.com This reaction involves the thermal decomposition of diazonium fluoroborates to produce fluorinated aromatic compounds, a method that remains relevant in manufacturing today. nih.govnumberanalytics.com The development of fluoroboric acid (HBF₄) as a strong acid with a weakly coordinating, non-oxidizing conjugate base was another crucial step. wikipedia.org Although solvent-free fluoroboric acid has not been isolated, its solutions in water and other solvents like diethyl ether became commercially available, paving the way for the synthesis of various fluoroborate salts, including those of transition metals like copper. wikipedia.orgwikipedia.org These salts are typically prepared by reacting metal oxides with fluoroboric acid or through electrolysis of the metal in a solution containing HBF₄. wikipedia.orgwikipedia.org
Significance of Copper and Fluoroborate Anions in Chemical Synthesis and Materials Science
The utility of copper fluoroborate stems from the combined properties of the copper(II) cation (Cu²⁺) and the tetrafluoroborate (B81430) anion (BF₄⁻).
Copper (Cu): As a chemical element with the symbol Cu and atomic number 29, copper is a soft, malleable, and ductile metal known for its exceptional thermal and electrical conductivity. wikipedia.org In chemical synthesis, copper compounds are highly valued as catalysts due to their natural abundance, low cost, and lower toxicity compared to noble metals like palladium. rsc.org Copper's ability to exist in different oxidation states makes it an effective and versatile catalyst in a multitude of organic reactions, including the synthesis of complex heterocyclic compounds. rsc.orgsarchemlabs.com The increasing interest in sustainable and green chemistry practices has further elevated the importance of copper-based catalysts. dataintelo.com
Fluoroborate Anion (BF₄⁻): The tetrafluoroborate anion (BF₄⁻) is a tetrahedral species that is popular in both inorganic and organic chemistry as a weakly coordinating anion. wikipedia.org This means it does not readily form strong bonds with metal centers, which is a crucial property in catalysis as it leaves the metal ion available to participate in reactions. ontosight.ai The BF₄⁻ anion is less nucleophilic and basic than many other anions like nitrates or halides. wikipedia.org Its use has grown as a safer alternative to the perchlorate (B79767) anion (ClO₄⁻), which can form potentially explosive derivatives with organic compounds. wikipedia.org In materials science, fluorinated anions are used to develop advanced materials such as fluoropolymers and to stabilize nanoparticles. numberanalytics.com
The combination of a catalytically active copper center with a weakly coordinating fluoroborate anion makes this compound a highly effective reagent and catalyst in various chemical transformations. researchgate.netresearchgate.net
Contemporary Research Trajectories in this compound Chemistry
Modern research continues to uncover new applications and enhance existing uses of this compound, driven by its catalytic efficiency and unique properties.
Catalysis in Organic Synthesis: Copper(II) tetrafluoroborate is recognized as a highly efficient catalyst for a variety of organic reactions. Research has demonstrated its effectiveness in the N-tert-butoxycarbonylation of amines and the Michael addition of thiols to α,β-unsaturated carbonyl compounds, often proceeding under mild, solvent-free conditions at room temperature with high yields. researchgate.netresearchgate.net Its use as a catalyst is expanding, with studies exploring its role in promoting various chemical transformations, contributing to more efficient and environmentally friendly synthetic routes. dataintelo.combeilstein-journals.org
Materials Science and Electrodeposition: In materials science, this compound is used as a precursor for creating novel materials. One area of investigation is the electrodeposition of copper-based surfaces. By using a this compound precursor, researchers can grow various structures, including hierarchical and dendritic microstructures. unimib.it These surfaces can exhibit superhydrophobicity without needing further chemical modification. unimib.it Other research focuses on creating composite materials, such as embedding conductive this compound glass powder into polymer matrices to enhance their structural, optical, thermal, and electrical properties for industrial applications. rsc.org
Energy Storage: A burgeoning area of research is the use of this compound in energy storage systems. Recent studies have explored a copper tetrafluoroborate electrolyte for aqueous copper metal batteries designed for ultralow-temperature operation. researchgate.net This electrolyte spontaneously generates protons through the hydrolysis of the fluoroborate anions, which enhances the diffusion kinetics. researchgate.net Batteries using this electrolyte have demonstrated remarkable performance, including a long and stable cycling lifespan of over 10,000 cycles at -50°C and functionality even at -70°C. researchgate.net
Table 1: Recent Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Organic Catalysis | Highly efficient catalyst for N-tert-butoxycarbonylation of amines under solvent-free conditions. | researchgate.net |
| Organic Catalysis | Effective catalyst for the Michael addition of thiols to α,β-unsaturated carbonyls. | researchgate.net |
| Materials Science | Precursor for electrodepositing superhydrophobic copper surfaces with dendritic microstructures. | unimib.it |
| Energy Storage | Enables ultralow-temperature aqueous copper metal batteries with long cycle life (10,000+ cycles at -50°C). | researchgate.net |
| Composite Materials | Used to create conductive glass powder that enhances the thermal and electrical properties of polymer composites. | rsc.org |
Scope and Objectives of Research in this compound Applications
The overarching goal of research into this compound is to leverage its unique properties to develop innovative and sustainable technologies.
The scope of research is broad, encompassing several key industrial and technological sectors:
Chemical Manufacturing: Developing more efficient, selective, and environmentally benign catalytic processes for synthesizing fine chemicals and pharmaceuticals. dataintelo.combeilstein-journals.org
Electronics: Improving electroplating processes for manufacturing printed circuit boards and other electronic components, where it is used as a source of copper ions. nih.govchemimpex.com
Materials Science: Fabricating advanced materials with tailored properties, such as high-performance coatings, composites, and nanoparticles. chemimpex.comunimib.itrsc.org
Energy Technology: Designing next-generation energy storage solutions, like high-performance batteries that can operate in extreme environments. researchgate.net
The primary objectives of current and future research include:
Enhancing Catalytic Activity: Discovering new reactions catalyzed by this compound and improving the efficiency of known processes to reduce waste and energy consumption. numberanalytics.com
Developing Novel Materials: Exploring new methods, like mechanochemical synthesis via ball milling, to produce this compound and using it to create materials with enhanced functionalities. icm.edu.pl
Meeting Future Demand: Addressing the growing global demand for copper, which is projected to increase significantly due to the energy transition and digitalization. woodmac.com Research into more efficient extraction and synthesis methods, including for compounds like this compound, is crucial. azluminaria.org
Sustainability: Focusing on green chemistry principles by utilizing an earth-abundant metal catalyst and developing processes that operate under milder conditions with higher atom economy. dataintelo.com
The continued exploration of this compound chemistry holds the promise of significant advancements across multiple scientific and technological domains, contributing to a more sustainable and technologically advanced future.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Copper(II) Fluoroborate | Cu(BF₄)₂ |
| Fluoroboric Acid | HBF₄ |
| Copper | Cu |
| Palladium | Pd |
| Perchlorate | ClO₄⁻ |
| Nitrates | NO₃⁻ |
| Diethyl Ether | (C₂H₅)₂O |
| Water | H₂O |
| Antimony Trioxide | Sb₂O₃ |
| Boron | B |
Structure
2D Structure
Properties
IUPAC Name |
copper;ditetrafluoroborate | |
|---|---|---|
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InChI |
InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |
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InChI Key |
HMUNZEYTSRPVBE-UHFFFAOYSA-N | |
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Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |
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Molecular Formula |
B2CuF8 | |
| Record name | COPPER FLUOROBORATE | |
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DSSTOX Substance ID |
DTXSID90885722 | |
| Record name | Copper(II) tetrafluoroborate | |
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Molecular Weight |
237.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |
| Record name | COPPER FLUOROBORATE | |
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| Record name | Copper(II) fluoborate | |
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Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
| Record name | COPPER FLUOROBORATE | |
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Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | COPPER FLUOROBORATE | |
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CAS No. |
38465-60-0 | |
| Record name | COPPER FLUOROBORATE | |
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| Record name | Copper(II) fluoborate | |
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| Record name | Copper(II) tetrafluoroborate | |
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| Record name | Copper(2+) tetrafluoroborate(1-) | |
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Synthetic Methodologies for Copper Fluoroborate and Its Derivatives
Conventional and Novel Synthetic Routes for Copper(II) Fluoroborate
The synthesis of Copper(II) fluoroborate can be achieved through several distinct pathways, ranging from traditional wet chemistry methods to modern, solvent-free mechanochemical approaches.
Preparation from Copper(II) Salts and Fluoboric Acid
A more conventional "wet method" for synthesizing Copper(II) fluoroborate involves the reaction of a copper(II) salt with fluoboric acid (HBF₄). wikipedia.orgyok.gov.tr This approach is a standard route for producing various fluoroborate salts. wikipedia.org In a typical procedure, a copper source such as copper(II) oxide (CuO) is used as the reactant with aqueous fluoboric acid. yok.gov.tr
Research into this wet method has identified optimal conditions for maximizing yield and purity. The process is sensitive to reactant mole ratio, temperature, and reaction time. The highest yield of 95.3% and a purity of 97% were obtained with a reactant mole ratio (nHBF₄/nCuO) of 1.7, a reaction temperature of 90°C, and a reaction time of 120 minutes. yok.gov.tr Another method involves the electrochemical dissolution of a copper anode in a fluoboric acid electrolyte in the presence of an oxygen-consuming cathode. google.com
Synthesis of Copper(I) Fluoroborate Precursors
Copper(I) fluoroborate complexes, particularly tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(CH₃CN)₄][BF₄]), are significant precursors for the synthesis of a wide array of other copper(I) compounds. rsc.org An efficient, one-pot synthesis for this precursor has been developed to be more environmentally friendly by using water as the solvent. rsc.org
This "green" protocol involves the reaction of copper(II) sulfate (B86663) pentahydrate and sodium tetrafluoroborate in the presence of acetonitrile (B52724) and copper wire. rsc.org The use of copper metal in the reaction mixture helps to prevent the disproportionation or oxidation of the desired copper(I) product. rsc.org This method successfully produces the tetrakis(acetonitrile)copper(I) tetrafluoroborate complex in high yields, typically between 82% and 87%, as a pure crystalline solid. rsc.org
Hydrothermal Synthesis of Copper Fluoroborate Coordination Polymers
Hydrothermal synthesis is a prominent technique for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. This method is particularly effective for producing coordination polymers, which are extended structures of metal ions linked by organic ligands. In the context of this compound, hydrothermal reactions facilitate the formation of complex, often three-dimensional, network structures.
A notable application of this method involves the reaction of copper(II) fluoroborate with bipyridine-based ligands. For instance, reacting Cu(BF₄)₂ with 4,4′-bipyridine or 1,2-di-4-pyridylethylene under hydrothermal conditions yields three-dimensional network structures. acs.org These structures are characterized by one-dimensional channels containing tetrafluoroborate anions and water molecules. acs.org The specific conditions, such as temperature and the ratio of reactants, are crucial in directing the final architecture of the coordination polymer. For example, the synthesis of a 1D coordination polymer, [Cu(µ-cpna)(phen)(H₂O)]n, was achieved by heating a mixture of CuCl₂·2H₂O, a pyridine-carboxylic acid derivative, and 1,10-phenanthroline (B135089) in water at 120°C for three days. mdpi.com
The pH of the reaction mixture can also play a significant role in the outcome of hydrothermal synthesis, sometimes leading to in situ redox reactions of the metal and ligand. The rational design of these reactions allows for the creation of molecular architectures with varied topologies and functionalities.
Interactive Data Table: Hydrothermal Synthesis of Copper(II) Coordination Polymers
| Product | Reactants | Method | Key Findings | Reference |
| 3D Network Structures | Cu(BF₄)₂, 4,4′-bipyridine or 1,2-di-4-pyridylethylene | Hydrothermal | Formation of 1D channels containing BF₄⁻ anions and water molecules. acs.org | acs.org |
| [Cu(µ-cpna)(phen)(H₂O)]n | CuCl₂·2H₂O, 5-(4-carboxyphenoxy)nicotinic acid, 1,10-phenanthroline, NaOH | Hydrothermal | A 1D coordination polymer was formed at 120°C. mdpi.com | mdpi.com |
| Copper(II)-based Coordination Polymer Nanofibers | Copper(II) source, 1,3,5-benzenetricarboxylic acid | Microwave-assisted Hydrothermal | Produces nanofibers with antibacterial properties. rsc.org | rsc.org |
| [Cu₂(ip)(ipH)(4,4'-bpy)₁.₅]n | Cu(NO₃)₂·3H₂O, 1,2,3-benzenetricarboxylic acid, 4,4'-bipyridine (B149096), NaOH | Hydrothermal | pH control leads to in situ metal/ligand redox reactions, forming a mixed-valence Cu(I)-Cu(II) polymer. |
Synthesis of Selenoether Complexes of Copper(II) Fluoroborate
The synthesis of selenoether complexes of copper(II) fluoroborate typically involves the direct reaction of a copper(II) fluoroborate salt with a selenoether ligand in an appropriate solvent. These reactions often yield red-brown copper(II) diselenoether complexes. tandfonline.com For instance, complexes with the general formula [Cu(L-L)₂][BF₄]₂ have been prepared using ligands such as MeSeCH₂CH₂SeMe, MeSeCH₂CH₂CH₂SeMe, and PhSeCH₂CH₂SePh in anhydrous dichloromethane (B109758). tandfonline.comtandfonline.com
The stability of these complexes can be a significant challenge, as they may decompose in solution. For example, the reaction of MeSeCH₂CH₂SeMe with copper(II) fluoroborate in ethanol (B145695) can produce an unstable dark green substance containing both copper(I) and copper(II). tandfonline.com The choice of solvent is critical; anhydrous conditions are often necessary to prevent side reactions and decomposition. tandfonline.com
Characterization of these complexes relies on techniques such as UV-visible and EPR spectroscopy, magnetic measurements, and cyclic voltammetry to probe the Cu(II)/Cu(I) redox couples. tandfonline.com Due to their instability in solution, obtaining single crystals for X-ray diffraction can be difficult, making techniques like copper K-edge EXAFS (Extended X-ray Absorption Fine Structure) valuable for obtaining structural information. tandfonline.com
More recent work has demonstrated the synthesis of monomeric copper(II) phenolate (B1203915) selenoether complexes using chelating ortho-bisphenylselenide-phenolate ligands. rsc.org These syntheses start from a copper(I) source and the chelating ligand, resulting in complexes with geometries ranging from distorted square planar to distorted octahedral. rsc.org
Interactive Data Table: Synthesis of Selenoether Complexes of Copper(II) Fluoroborate
| Complex | Reactants | Solvent | Observations | Reference |
| [Cu(MeSeCH₂CH₂SeMe)₂][BF₄]₂ | Copper(II) fluoroborate, MeSeCH₂CH₂SeMe | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| [Cu(MeSeCH₂CH₂CH₂SeMe)₂][BF₄]₂ | Copper(II) fluoroborate, MeSeCH₂CH₂CH₂SeMe | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.com | tandfonline.com |
| [Cu(PhSeCH₂CH₂SePh)₂][BF₄]₂ | Copper(II) fluoroborate, PhSeCH₂CH₂SePh | Anhydrous Dichloromethane | Forms a red-brown complex. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| [Cu(MeSeCH₂CH₂SeMe)₂][BF₄]x | Copper(II) fluoroborate, MeSeCH₂CH₂SeMe | Ethanol | Unstable dark green substance containing Cu(I) and Cu(II). tandfonline.com | tandfonline.com |
| Monomeric Copper(II) phenolate selenoether complexes | Copper(I) phenanthroline, ortho-bisphenylselenide-phenol ligands | Not specified | Geometries vary from distorted square planar to distorted octahedral. rsc.org | rsc.org |
Considerations for Purity and Grade in Synthesis (e.g., Reagent Grade, Specialty Grade)
The purity and grade of chemical reagents are critical factors that influence the outcome, reproducibility, and reliability of synthetic procedures. Different grades are defined by their purity levels and the presence of impurities, which can affect the reaction. tradesworthgroup.commerkel.co.il
Technical Grade : This grade is suitable for industrial or general applications where high purity is not essential. tradesworthgroup.com These chemicals contain a higher level of impurities and are generally more cost-effective. alliancechemical.com
Laboratory Grade : With sufficient purity for educational and general laboratory use, this grade is not intended for highly sensitive or specialized analytical work. tradesworthgroup.com
Reagent Grade : This grade signifies high purity and is suitable for most laboratory and analytical applications. tradesworthgroup.com It may or may not meet the specific standards set by the American Chemical Society (ACS). tradesworthgroup.com ReagentPlus® grade, for example, guarantees a purity of ≥98.5% and is used for applications requiring higher purities like specialty organic synthesis. merckgroup.com
ACS Grade : These reagents meet or exceed the stringent purity standards established by the American Chemical Society. tradesworthgroup.com They are intended for high-precision analytical work where accuracy and reliability are paramount. lanalytelabchem.com
Specialty Grades :
Trace Metals Grade : This grade has extremely low levels of trace metal impurities and is used in sensitive analytical techniques where such impurities could interfere with the results. Copper(II) tetrafluoroborate is available in this grade with a purity of 99.95%. oakwoodchemical.com
Electronic Grade (EL) : Specifically designed for the semiconductor and electronics industries, these chemicals have exceptionally high purity to ensure the performance of electronic components. lanalytelabchem.com
For Synthesis : This designation indicates that the reagent is suitable for various chemical synthesis applications, including organic synthesis. lanalytelabchem.com
The choice of grade depends on the specific requirements of the synthesis. For the preparation of high-purity coordination polymers or sensitive selenoether complexes, using a high-purity grade of this compound, such as Reagent Grade or a specialty grade, is crucial to avoid unintended side reactions or contamination of the final product.
Interactive Data Table: Chemical Grades and Their Characteristics
| Grade | Purity Level | Common Applications | Reference |
| Technical Grade | Lower purity (e.g., 85-95%) | Industrial processes, non-critical applications. alliancechemical.com | tradesworthgroup.comalliancechemical.com |
| Laboratory Grade | Sufficient for educational use | General laboratory experiments. tradesworthgroup.com | tradesworthgroup.com |
| Reagent Grade | High purity (e.g., often ≥95%) | Laboratory and analytical use. tradesworthgroup.com | tradesworthgroup.comparthindustries.co.in |
| ACS Grade | Meets or exceeds ACS standards | High-precision analytical work, research. tradesworthgroup.com | tradesworthgroup.comlanalytelabchem.com |
| Trace Metals Grade | Very low trace metal content | Sensitive analytical techniques. oakwoodchemical.com | oakwoodchemical.com |
| Electronic Grade | Extremely high purity | Semiconductor and electronics manufacturing. lanalytelabchem.com | lanalytelabchem.com |
| For Synthesis | Suitable for chemical synthesis | Organic synthesis, building blocks for new molecules. lanalytelabchem.com | lanalytelabchem.com |
Advanced Characterization Techniques and Spectroscopic Analysis
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of copper fluoroborate compounds.
Fourier Transform Infrared (FTIR) Spectroscopy.cdnsciencepub.comnih.govacs.orgresearchgate.net
FTIR spectroscopy is instrumental in identifying the functional groups and probing the local chemical environment of the tetrafluoroborate (B81430) (BF₄⁻) anion in various this compound complexes.
The tetrafluoroborate ion (BF₄⁻), possessing a tetrahedral (Td) symmetry, exhibits characteristic vibrational modes. cdnsciencepub.comacs.org The most prominent feature in the FTIR spectrum is the very strong and broad absorption band associated with the asymmetric stretching mode (ν₃) of the B-F bonds, which typically appears in the 1000-1100 cm⁻¹ region. cdnsciencepub.comresearchgate.neticm.edu.pl This band is often complex, sometimes showing submaxima or shoulders due to interactions with other vibrational modes or slight distortions from perfect tetrahedral symmetry in the solid state. cdnsciencepub.com For instance, in some tetrafluoroborate salts, a submaximum is observed near 1040 cm⁻¹. cdnsciencepub.com The symmetric stretching mode (ν₁) is normally infrared-inactive but can become weakly active if the tetrahedral symmetry is slightly distorted, appearing as a very weak band. cdnsciencepub.com The symmetric bending mode (ν₂) of the BF₄⁻ ion gives rise to a weak peak, for example, at 369 cm⁻¹ in the spectrum of a solid complex, which can split into a doublet at lower temperatures, indicating a reduction in symmetry. cdnsciencepub.com
The position and splitting of these B-F vibrational bands are sensitive to the local environment of the BF₄⁻ anion, including interactions with cations and solvent molecules. nih.govresearchgate.net For example, hydrogen-bond interactions between a cation and the BF₄⁻ anion can lead to an asymmetrical geometry of the anion, resulting in the splitting of the B-F stretching band. researchgate.net In a study of a copper(II) tetrafluoroborate complex, the stretching vibration of the BF₄⁻ ions was assigned to a band at 1052 cm⁻¹. mdpi.com
Table 1: Characteristic FTIR Vibrational Modes for the Tetrafluoroborate (BF₄⁻) Ion
| Vibrational Mode | Symbol | **Typical Wavenumber (cm⁻¹) ** | Infrared Activity | Description |
|---|---|---|---|---|
| Symmetric Stretch | ν₁ | ~765 | Inactive (weakly active if symmetry is lowered) | Symmetric stretching of all B-F bonds. |
| Symmetric Bend | ν₂ | ~369 | Weak | Symmetric bending of F-B-F angles. |
| Asymmetric Stretch | ν₃ | 1000-1100 | Very Strong | Asymmetric stretching of B-F bonds. |
| Asymmetric Bend | ν₄ | Not specified in results | Not specified in results | Asymmetric bending of F-B-F angles. |
Note: The exact wavenumbers can vary depending on the specific compound and its physical state.
FTIR spectroscopy is not only used for qualitative identification but also for quantitative analysis of this compound. icm.edu.pl By creating a calibration curve based on the integrated area of a characteristic FTIR peak, such as the strong B-F stretching band, the concentration or yield of this compound in a sample can be determined. icm.edu.pl This method has been successfully applied to quantify the product of mechanochemical synthesis of copper(II) fluoroborate. icm.edu.pl The peak areas from FTIR analysis are used to calculate the yield of the product. icm.edu.pl To minimize errors from variations in sample size, peak areas can be normalized to the area of a specific band region. semineral.es
Identification of B-F Vibrational Modes
Raman Spectroscopy of Copper(II) Tetrafluoroborate Hexahydrate.wikipedia.org
Raman spectroscopy provides complementary information to FTIR, particularly for identifying vibrational modes that are weak or inactive in the infrared spectrum. A key feature in the Raman spectrum of compounds containing the tetrafluoroborate ion is the very sharp and intense peak corresponding to the totally symmetric stretching mode (ν₁) of the BF₄⁻ anion, which appears around 765 cm⁻¹. cdnsciencepub.comacs.org The Raman spectrum of a single crystal of copper(II) tetrafluoroborate hexahydrate, Cu(H₂O)₆₂, has been recorded and analyzed. wikipedia.orgresearchgate.netresearchgate.net This technique is also used to identify characteristic vibrational modes of the Cu–O bonds, which helps in confirming the coordination environment and hydration state of the compound.
Electronic Spectroscopy and Redox Behavior
Electronic spectroscopy, particularly UV-Visible spectroscopy, is a fundamental technique for investigating the electronic structure, coordination geometry, and redox properties of this compound complexes.
UV-Visible Spectroscopy in Coordination Complexes.researchgate.netnih.gov
The UV-Visible spectra of copper(II) coordination complexes are characterized by d-d transitions and charge transfer bands. mdpi.combch.ro For many copper(II) complexes, a broad and often asymmetric absorption band is observed in the visible region, typically between 550 and 700 nm. This band corresponds to the ²T₂g ← ²Eg electronic transition in a distorted octahedral geometry, with the asymmetry arising from the Jahn-Teller effect. mdpi.com For example, a copper(II) complex with a {CuN₃O₃} coordination core exhibits a single broad absorption band with a maximum at 654 nm, which is characteristic of a distorted octahedral structure. mdpi.com In some cases, more complex d-d absorption spectra with broader bands can be observed due to the Jahn-Teller effect. mdpi.com
Besides the d-d transitions, strong absorptions in the UV region (below 400 nm) are typically assigned to ligand-centered π→π* or n→π* transitions, or ligand-to-metal charge transfer (LMCT) bands. mdpi.commdpi.com The UV-visible absorption spectra of some heteroleptic copper(I) tetrafluoroborate complexes show intense ligand-centered π → π* transitions in the UV region and broad, low-energy charge-transfer bands in the visible to near-infrared region. bohrium.com The position of the d-d band can be influenced by the nature of the ligands coordinated to the copper ion. bch.ro UV-Vis titration studies can also be employed to investigate the binding interactions between copper(I) salts, including those with the tetrafluoroborate anion, and various ligands. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Systems
In many Cu(II) complexes, such as those with square planar or elongated octahedral geometries, the EPR spectra are characteristically axial. mdpi.comresearchgate.net This results in two principal g-values, g∥ and g⊥, which describe the interaction of the unpaired electron with the external magnetic field parallel and perpendicular to the principal symmetry axis of the molecule, respectively. ethz.ch The deviation of these g-values from that of a free electron (gₑ ≈ 2.0023) provides significant insight into the electronic structure. researchgate.net For instance, in an elongated octahedral or square pyramidal geometry with a dₓ²-y² ground state, it is typically observed that g∥ > g⊥ > gₑ. researchgate.netethz.ch
The hyperfine interaction between the unpaired electron and the copper nucleus (with nuclear spin I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) further splits the EPR signal into four lines. libretexts.org The magnitude of this hyperfine coupling, given by the parameter A, is also anisotropic (A∥ and A⊥) and offers detailed information about the covalency of the metal-ligand bonds and the nature of the ground state. ethz.ch For example, the EPR spectrum of a copper-hexaquo complex can be simulated using parameters that reflect an axially elongated geometry with g∥ > g⊥ and A∥ > A⊥. ethz.ch
The interpretation of experimental EPR spectra is often augmented by quantum chemical calculations, such as those based on Density Functional Theory (DFT). mdpi.commdpi.com These computational methods can predict EPR parameters like the g-tensor and hyperfine coupling constants, aiding in the correlation of the spectral features with specific molecular structures. mdpi.commdpi.com For example, double-hybrid density functional theory (DHDFT) has been shown to provide reliable predictions of g-tensors for a range of Cu(II) complexes. mdpi.com
A study of various Cu(II) complexes, including [Cu(en)₂(BF₄)₂], demonstrated how EPR can distinguish between different geometries. The spectrum of this complex was consistent with a dₓ²-y² ground state and an elongated octahedral geometry. researchgate.netacs.org In contrast, other complexes in the same study, such as Cu(phen)₂(H₂O)₂, exhibited spectra indicative of a geometry intermediate between a square pyramid and a trigonal bipyramid. researchgate.netacs.org
Interactive Data Table: EPR Parameters for Selected Cu(II) Complexes
| Complex | g∥ | g⊥ | A∥ (MHz) | Geometry | Ground State | Reference |
| [Cu(en)₂(BF₄)₂] | > g⊥ | Elongated Octahedral | dₓ²-y² | researchgate.netacs.org | ||
| Cu(phen)₂(H₂O)₂ | Intermediate | dₓ²-y²/d₂² | researchgate.netacs.org | |||
| Copper-hexaquo complex | > g⊥ | > A⊥ | Axially Elongated | ethz.ch |
X-ray Diffraction (XRD) for Crystal Structure Determination
Single Crystal X-ray Diffraction of Copper(II) Tetrafluoroborate Hydrates and Complexes
Single crystal X-ray diffraction (SCXRD) offers the most detailed structural information. The crystal structure of copper(II) tetrafluoroborate hexahydrate, Cu(BF₄)₂·6H₂O, has been determined using this method. researchgate.net The analysis revealed that the compound consists of a [Cu(H₂O)₆]²⁺ complex cation and two BF₄⁻ anions. The [Cu(H₂O)₆]²⁺ core exhibits a distorted octahedral geometry, a common feature for Cu(II) complexes arising from the Jahn-Teller effect. researchgate.net The structure was found to be isotypical with copper(II) perchlorate (B79767) hexahydrate. researchgate.netresearchgate.net
SCXRD has also been employed to characterize a variety of copper(II) tetrafluoroborate complexes with different organic ligands. For instance, the structure of bis(2,5-dithiahexane)copper(II) bis(tetrafluoroborate) was determined to have a distorted octahedral coordination geometry with four equatorial Cu–S bonds and two axial Cu–F bonds from the tetrafluoroborate anions. rsc.org In another example, two crystalline forms—one brown and one green—of a mononuclear protonated derivative, Cu(PAPH)₂(H₂O)₂₂, were analyzed. cdnsciencepub.com Both forms feature tetragonally distorted six-coordinate structures with axially bound water molecules. cdnsciencepub.com The synthesis of a dinuclear triple helicate, Cu₂L₃₄, also had its complex structure elucidated by SCXRD, revealing the intricate coordination of the metal centers with the ligand. mdpi.com
Interactive Data Table: Crystallographic Data for Selected Copper(II) Tetrafluoroborate Complexes
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| Copper(II) tetrafluoroborate hexahydrate | Cu(BF₄)₂·6H₂O | Distorted octahedral [Cu(H₂O)₆]²⁺ cation | researchgate.net | ||
| Bis(2,5-dithiahexane)copper(II) bis(tetrafluoroborate) | Cu(C₄H₁₀S₂)₂₂ | Monoclinic | P2₁/c | Distorted octahedral, 4 equatorial Cu-S, 2 axial Cu-F | rsc.org |
| Cu(PAPH)₂(H₂O)₂₂ (brown form) | Cu(C₁₆H₁₃N₅)₂(H₂O)₂₂ | Triclinic | Pī | Tetragonally distorted six-coordinate | cdnsciencepub.com |
| Cu(PAPH)₂(H₂O)₂₂ (green form) | Cu(C₁₆H₁₃N₅)₂(H₂O)₂₂ | Monoclinic | P2₁/n | Tetragonally distorted six-coordinate | cdnsciencepub.com |
| Cu₂L₃₄ | Cu₂(C₃₃H₂₄N₆)₃₄ | Dinuclear triple helicate | mdpi.com |
Powder X-ray Diffraction Limitations and Challenges for Copper(II) Fluoroborate
While powerful, single crystal XRD requires a suitable single crystal, which can be difficult to grow. Powder X-ray diffraction (PXRD) is a valuable alternative that can be used on polycrystalline materials. cam.ac.uk However, PXRD has its own set of limitations and challenges, particularly for complex materials like copper(II) fluoroborate.
A primary limitation of PXRD is that it provides a one-dimensional representation of a three-dimensional structure, leading to peak overlap, especially at higher diffraction angles. carleton.edumdpi.com This can make it difficult to accurately determine the unit cell parameters for crystal systems with lower symmetry. carleton.edu For complex structures, the diffraction pattern can be very complicated, making accurate structural refinement challenging. creative-biostructure.com
Furthermore, the quality of the data is highly dependent on the sample. The presence of impurities can interfere with phase identification, and the detection limit for mixed materials is typically around 2% of the sample. carleton.educreative-biostructure.com Particle size also plays a critical role; very small nanoparticles (below 10 nm) produce significantly broadened peaks with low signal-to-noise ratios, making analysis difficult. acs.org Conversely, large particles can lead to poor particle statistics and uneven peak intensities. creative-biostructure.com Preferred orientation, where the crystallites in the powder are not randomly oriented, can also significantly alter the relative intensities of the diffraction peaks, complicating structural analysis. acs.org For copper compounds, which often exhibit complex coordination geometries and can be susceptible to hydration/dehydration, obtaining a homogeneous, single-phase powder with optimal crystallinity for PXRD analysis can be a significant challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and chemical environment of atoms. While the paramagnetism of Cu(II) often precludes high-resolution NMR, the diamagnetic Cu(I) state is amenable to this analysis.
Probing Copper(I) Complexes via Copper-63 NMR
Copper-63 (⁶³Cu) NMR spectroscopy is a direct probe for studying the environment around the copper(I) ion. researchgate.net However, the ⁶³Cu nucleus (I = 3/2) has a large electric quadrupole moment, which can lead to very broad NMR signals, often rendering them undetectable. acs.org Reasonably narrow lines are typically only observed for Cu(I) complexes with high symmetry, such as a regular tetrahedral (Tₑ) geometry. researchgate.netacs.org
The chemical shift and linewidth of the ⁶³Cu NMR signal are highly sensitive to the solvent, the counter-anion, and the temperature. researchgate.netresearchgate.net This sensitivity arises from factors like ligand exchange processes and changes in the symmetry of the copper coordination sphere. researchgate.netnih.gov For instance, studies on CuL₄X complexes (where L = CH₃CN or P(OC₂H₅)₃ and X = ClO₄⁻, BF₄⁻, or p-CH₃C₆H₄SO₃⁻) have shown a strong dependence of the ⁶³Cu NMR parameters on these experimental conditions. researchgate.net
A significant advancement in ⁶³Cu NMR has been the use of carbon monoxide (CO) as a ligand. acs.orgnih.gov For many Cu(I) complexes with tridentate ligands, the ⁶³Cu NMR signals are broad or undetectable when coordinated to acetonitrile (B52724). acs.orgnih.gov However, upon binding CO, the signals become much sharper and exhibit a large downfield shift. acs.orgnih.gov This effect is attributed to a paramagnetic shielding effect induced by the CO ligand, which makes the ⁶³Cu NMR signal more easily detectable and more sensitive to subtle electronic and structural changes. acs.orgnih.gov
Interactive Data Table: ⁶³Cu NMR Data for Copper(I) Reference Complexes
| Complex | Solvent | Chemical Shift (ppm) | Reference |
| Cu(CH₃CN)₄ClO₄ | CH₃CN | Varies with temp. | researchgate.net |
| Cu[P(OC₂H₅)₃]₄ClO₄ | CHCl₃ | 0 (Reference) | researchgate.netresearchgate.net |
¹H NMR for Complex Stability and Ligand Interactions
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying ligand interactions and the stability of copper complexes in solution. researchgate.netwestminster.ac.uk Although the paramagnetic nature of Cu(II) causes significant broadening and shifting of NMR signals for nearby protons, these effects themselves can be informative. researchgate.net The extent of the broadening is related to the distance between the proton and the paramagnetic metal center (attenuated by 1/r⁶), providing structural insights. researchgate.net
¹H NMR can be used to monitor the displacement of ligands from a copper complex. For example, studies on the reactions of [Cu(II)(EDTA)]²⁻ in human blood plasma showed the formation of [Ca(II)(EDTA)]²⁻ and the binding of Cu(II) to amino acids, which could be followed by changes in the ¹H NMR spectrum. westminster.ac.uknih.gov Similarly, the displacement of ligands like 3,5-diisopropylsalicylate (DIPS) from its copper complex in urine was observed. nih.gov
Furthermore, ¹H NMR is used to investigate the coordination modes of ligands. For certain tripeptide complexes of Cu(II), ¹H NMR helped identify different coordination modes at various pH values, such as coordination via an amine-N and carbonyl-O, or via an imidazole-N and carboxyl-O. researchgate.net The stability and lability of complexes can also be assessed. Studies of a Cu(I) glutathione (B108866) complex using ¹H and ¹³C NMR indicated the formation of a 1:1 complex where only the thiolate sulfur of glutathione binds to the Cu(I). nih.gov The kinetic lability of this complex, with a determined exchange rate, highlights its potential role in copper transport. nih.gov In binuclear copper centers, such as Cu(A), paramagnetic ¹H NMR can probe the influence of axial ligands on the electronic structure and ligand interactions. nih.gov
Mass Spectrometry for Complex Composition and Stability
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the composition and stability of this compound complexes. In the study of these complexes, Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed.
One area of investigation involves the formation of cationic bis-P,P-chelate complexes of copper(I) tetrafluoroborate with ligands such as 1,5-di(aryl)-3,7-bis(thiophenylethyl)-1,5-diaza-3,7-diphosphacyclooctane. Mass spectrometry, in conjunction with other techniques like NMR spectroscopy, has been used to structurally characterize these complexes. figshare.com
Research has also explored the reaction of copper(II) tetrafluoroborate with dimethylglyoxime (B607122) (H2dmg), leading to the formation of dinuclear copper complexes. d-nb.info ESI mass spectrometry was instrumental in identifying the co-existence of different complex species in the crystalline product, such as [Cu2(dmg)(Hdmg)(EtOH)(H2dmg)]BF4 and [Cu2(dmg·BF2)(Hdmg)(H2dmg)]BF4. d-nb.info This demonstrates the ability of mass spectrometry to elucidate the intricate composition of products from complex reactions.
An interesting phenomenon observed during the ESI-MS analysis of copper(II) complexes is the potential for in-source reduction of Cu(II) to Cu(I). researchgate.net This reduction is not typically an electrochemical process at the ESI tip but rather a gas-phase event involving charge transfer between the metal complex and solvent molecules. researchgate.net The extent of this reduction can be influenced by the solvent used and the electrochemical reduction potential of the complex itself. researchgate.net For instance, a correlation has been noted between the ionization energy of alcohol solvents and the amount of Cu(I) produced. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of elemental compositions. For example, HRMS has been used to study binuclear copper(II)-dipyriamethyrin complexes, confirming their composition. nih.gov
The following table summarizes key findings from mass spectrometry studies on this compound and related complexes:
| Complex Type | Ligand(s) | Mass Spectrometry Technique | Key Findings |
| Cationic Copper(I) Chelate | 1,5-di(aryl)-3,7-bis(thiophenylethyl)-1,5-diaza-3,7-diphosphacyclooctane | ESI-MS | Structural characterization of the complex. figshare.com |
| Dinuclear Copper(II) | Dimethylglyoxime (H2dmg) | ESI-MS | Identification of co-existing complex species. d-nb.info |
| General Copper(II) Complexes | Tetradentate ligands | ESI-MS | Observation of in-source reduction of Cu(II) to Cu(I). researchgate.net |
| Binuclear Copper(II) | Dipyriamethyrin | HRMS | Confirmation of complex composition. nih.gov |
X-ray Absorption Fine Structure (XAFS) for Local Structural Information
X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides detailed information about the local geometric and/or electronic structure around a specific absorbing atom. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAFS is particularly useful for studying the coordination environment of copper in various compounds, including those related to this compound.
The XANES region can provide information on the oxidation state and coordination geometry of the copper atom. researchgate.netresearchgate.net For instance, the position of the absorption edge can be correlated with the oxidation state of copper, which is typically +2 in many of the studied complexes. researchgate.net
The EXAFS region provides quantitative information about the local structure, such as bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing atom. researchgate.netaps.org Analysis of EXAFS data for copper-containing materials has been used to determine the mean square relative displacements of atoms, which can deviate from simple models, indicating complex local dynamics. aps.org
In the context of copper complexes, XAFS has been used to study the local environment of copper in various coordination spheres. For example, in a trinuclear Schiff-base copper complex, EXAFS was used to characterize the different metal sites, one being square-pyramidal and the other two being tetragonally distorted. researchgate.net
While direct XAFS studies specifically on simple this compound are not extensively detailed in the provided context, the principles of the technique are broadly applicable. For instance, in studies of copper(II) complexes derived from copper(II) tetrafluoroborate, XAFS could be employed to probe the Cu-ligand bond lengths and coordination numbers, providing insights into the structural changes that occur during complexation. The technique's ability to probe the local structure makes it invaluable for understanding the coordination chemistry of copper in these systems.
The table below outlines the type of information that can be obtained from XAFS studies of copper complexes:
| XAFS Region | Information Obtained | Example Application |
| XANES | Oxidation state, Coordination geometry | Determining the +2 oxidation state of copper in complexes. researchgate.net |
| EXAFS | Bond distances, Coordination numbers, Neighboring atom identity | Characterizing different copper coordination environments in a multi-nuclear complex. researchgate.net |
| EXAFS | Local dynamics, Thermal expansion | Measuring mean square relative displacements and detecting deviations from ideal models in metallic copper. aps.org |
Coordination Chemistry and Structural Investigations
Ligand Coordination Modes in Copper(II) Tetrafluoroborate (B81430) Complexes
The coordination sphere of copper(II) in these complexes is highly adaptable, accommodating ligands with different donor atoms, such as nitrogen, oxygen, sulfur, and selenium. This flexibility gives rise to a wide range of coordination numbers and geometries.
Coordination with N-Donor Ligands (e.g., Tetrazole, Bipyridine)
Nitrogen-donor ligands are prominent in the coordination chemistry of copper(II) tetrafluoroborate, leading to the formation of stable and structurally interesting complexes. Ligands such as tetrazoles and bipyridines have been extensively studied, revealing various coordination modes. rsc.orgiucr.orgresearchgate.net
Tetrazole ligands can coordinate to copper(II) ions in both monodentate and bridging fashions. For instance, in complexes with 1-(tert-butyl)-1H-tetrazole, the ligand has been observed to coordinate through the N4 atom in a monodentate fashion. researchgate.net In other structures, the tetrazole ring can act as a bridge between two copper(II) centers, utilizing the N3 and N4 atoms for coordination. rsc.orgresearchgate.net This N3, N4-bridging is a key factor in the formation of multinuclear copper complexes. rsc.org Bipyridine ligands typically act as chelating agents, binding to a single copper(II) ion through both nitrogen atoms.
The reaction of 1-(tert-butyl)-1H-tetrazole with copper(II) tetrafluoroborate hexahydrate can yield different products depending on the reaction conditions. rsc.org One such product features a dinuclear complex cation where six tetrazole ligands exhibit monodentate N4-coordination, and two ligands provide N3,N4-bridges between the copper(II) ions. rsc.orgresearchgate.net
The bridging capability of N-donor ligands like tetrazoles facilitates the construction of dinuclear and trinuclear copper(II) architectures. For example, the reaction between 1-(tert-butyl)-1H-tetrazole and copper(II) tetrafluoroborate hexahydrate can produce a dinuclear complex, Cu2L8(H2O)24, or a trinuclear complex, Cu3L6(H2O)66, depending on the specific reaction conditions. rsc.org
In the dinuclear structure, two copper(II) ions are linked by two N3,N4-bridging tetrazole ligands. rsc.org The trinuclear complex features a linear arrangement of three copper(II) ions, where adjacent metal centers are connected by three N3,N4-bridging tetrazole ligands. rsc.orgresearchgate.net The formation of these higher nuclearity structures is a testament to the versatile coordinating ability of the tetrazole ring system in conjunction with the copper(II) tetrafluoroborate salt. rsc.org Binuclear copper(II) complexes have also been synthesized using monoprotic tetradentate N3O-donor ligands in the presence of the non-coordinating tetrafluoroborate anion. nih.gov
Monodentate and Bridging Coordination (e.g., N3, N4-bridging)
Coordination with O-Donor Ligands (e.g., Water, Carbonyl Compounds)
Oxygen-donor ligands, including water molecules and carbonyl compounds, readily coordinate to copper(II) tetrafluoroborate. Water molecules are frequently found in the coordination sphere of copper(II), often completing the coordination geometry. rsc.orgresearchgate.net For instance, in the dinuclear complex with 1-(tert-butyl)-1H-tetrazole, water molecules occupy coordination sites on the copper(II) ions, resulting in a distorted octahedral geometry. rsc.orgresearchgate.net Similarly, in a trinuclear complex, water molecules complete the coordination sphere of the terminal copper ions. rsc.orgresearchgate.net
The coordination of di-2-pyridyl ketone, a ligand with both N and O donor atoms, to copper(II) can lead to different coordination patterns, including monodentate, chelating, and bridging-chelating modes. mdpi.commostwiedzy.pl In the presence of water, this ligand can undergo hydrolysis to form a gem-diol, which then coordinates to the copper(II) center. mdpi.commostwiedzy.pl
Coordination with S-Donor and Se-Donor Ligands
Copper(II) tetrafluoroborate also forms complexes with sulfur (S) and selenium (Se) donor ligands. These ligands can coordinate in a variety of modes, leading to complexes with interesting structural and electronic properties. For example, copper(II) complexes with tridentate N2S donor ligands have been synthesized and characterized. oup.com The coordination of these ligands can result in different geometries, such as trigonal bipyramidal. oup.com
Complexes with N2S2 donor sets have also been reported, where the ligands create a specific coordination environment around the copper(II) ion. researchgate.net Research has also been conducted on copper(II) complexes with tridentate ligands containing Se,N,Se and S,N,S donor atoms, resulting in pentacoordinated structures. researchgate.netresearchgate.net
Influence of Anions and Solvents on Coordination Geometries
The final structure of a copper(II) tetrafluoroborate complex is not solely determined by the primary ligand but is also significantly influenced by the tetrafluoroborate anion and the solvent used during synthesis. mdpi.comcdnsciencepub.com
Intermolecular Interactions in Crystal Structures
Hydrogen Bonding Networks involving Tetrafluoroborate Anions
The tetrafluoroborate anion (BF₄⁻) is a versatile hydrogen bond acceptor, playing a crucial role in the formation of extensive and intricate hydrogen-bonding networks within the crystal lattices of copper complexes. These networks are fundamental to the structural integrity and stability of the crystalline solids.
In hydrated copper(II) tetrafluoroborate complexes, such as hexaaquacopper(II) bis(tetrafluoridoborate), the crystal lattice is supported by a comprehensive hydrogen-bonding network. iucr.org Coordinated water molecules act as hydrogen bond donors to the fluorine atoms of the BF₄⁻ anions. iucr.org These O-H···F interactions hold the anions within voids created by a pseudo-hexagonal lattice of the complex cations. iucr.org Similar O-H···F hydrogen bonds are observed in other structures, connecting water molecules to the tetrafluoroborate anions and contributing to the formation of 2-D sheet architectures.
Non-classical hydrogen bonds are also prevalent. In a tris(pyrazol-1-yl)methane (B1237147) triphenylphosphine (B44618) copper(I) tetrafluoroborate complex, Hirshfeld surface analysis revealed several non-classical C-H···F hydrogen bonds involving the anion. mdpi.com Likewise, in tetrakis(2-propoxy isobutyl isonitrile)copper(I) tetrafluoroborate, the crystal packing is achieved through C-H···F short contacts, where each BF₄⁻ anion engages with four different surrounding cations to form a three-dimensional supramolecular network. lew.ro
The connectivity of these networks can be quite elaborate. In bis(N-alkylamidino-O-alkylurea)copper(II) tetrafluoroborates, the complex cations act as four-connecting centers through N-H donors, while the tetrafluoroborate anions function as two-connecting centers. rsc.org This arrangement results in the formation of two-dimensional rhombic (4,4) grids. rsc.org The anion's fluorine atoms act as acceptors for the N-H donors, creating stable supramolecular synthons. rsc.org In some cases, tetrafluoroborate-mediated hydrogen-bonded assemblies serve to connect one-dimensional chains into two-dimensional sheets.
In a complex involving 1,4-pyrazine dioxide (pzdo), the BF₄⁻ anions are held in place by O-H···F hydrogen bonds and also participate in short F···N contacts with the pzdo molecules, with distances ranging from 2.866 (3) to 3.283 (4) Å, further stabilizing the lattice. iucr.org
Table 1: Examples of Hydrogen Bonding Interactions Involving Tetrafluoroborate Anions in Copper Complexes
| Complex Type | Interacting Groups | Bond Type | Distance (Å) | Reference |
| Hexaaquacopper(II) bis(tetrafluoridoborate)–pyrazine 1,4-dioxide (1/3) | O-H (water), F-B | O-H···F | Not specified | iucr.org |
| Hexaaquacopper(II) bis(tetrafluoridoborate)–pyrazine 1,4-dioxide (1/3) | N (pzdo), F-B | F···N | 2.866 (3) - 3.283 (4) | iucr.org |
| Bis(N-alkylamidino-O-alkylurea)copper(II) tetrafluoroborates | N-H, F-B | N-H···F | Not specified | rsc.org |
| 1,2-bis(amidino-O-methylurea)ethanecopper(II) tetrafluoroborate with thymine | O-H (water), F-B | O-H···F | Not specified | |
| Tetrakis(2-propoxy isobutyl isonitrile)copper(I) tetrafluoroborate | C-H, F-B | C-H···F | Not specified | lew.ro |
| Tris(pyrazol-1-yl)methane triphenylphosphine copper(I) tetrafluoroborate | C-H, F-B | C-H···F | Not specified | mdpi.com |
| Dinuclear Cu(II) complex with dimeim ligand | O-H (water), F-B | O-H···F | Not specified | mdpi.com |
Cation-π Interactions in Copper(I) Complexes
Cation-π interactions, where a cation interacts attractively with the electron-rich face of an aromatic ring, are significant in the coordination chemistry of copper(I). These interactions play a key role in the structure and function of certain copper-containing proteins and synthetic complexes.
A prominent biological example is found in the bacterial copper trafficking protein CusF. nih.gov In Cu(I)-bound CusF, the copper ion is coordinated by two methionine residues and one histidine residue. nih.gov Crucially, the copper center is positioned close to a conserved tryptophan residue, with Cu-C distances of 2.67 Å and 2.86 Å to the indole (B1671886) ring. nih.gov This geometry is described as a strong cation-π interaction, which, along with the thioether ligation, helps to stabilize the metal binding site. nih.gov This unique coordination environment, featuring a cationic Cu(I) center interacting with an aromatic ring, is distinct from other known copper chaperone sites. nih.gov
Theoretical studies have further elucidated the nature of these interactions. Ab initio calculations on the coordination of Cu⁺ to aromatic amino acids (phenylalanine, tyrosine, and tryptophan) show that low-energy structures involve the metal cation interacting with the π system of the aromatic ring. nih.gov For Cu⁺-tryptophan, a structure with the cation interacting with the ring is among the most stable conformations. nih.gov This contrasts with Cu²⁺ complexes, where such cation-π interactions are generally not observed in the ground state due to oxidation of the aromatic ring by the more electrophilic dication. nih.gov
Computational analyses comparing regium-π and cation-π interactions in complexes of MCl (M=Cu, Ag, Au) with various aromatic systems (benzene, trifluorobenzene, hexafluorobenzene) provide additional insight. mdpi.com Cation-π interactions involve a metal with a positive oxidation state (like CuCl), while regium-π interactions involve a metal in a zero oxidation state. mdpi.com The study found that cation-π complexes consistently exhibit stronger interaction energies than their regium-π counterparts. mdpi.com For instance, the interaction between CuCl and benzene (B151609) is characterized by an attractive energy and the presence of bond critical points between the copper atom and the carbon atoms of the aromatic ring, confirming the nature of the cation-π bond. mdpi.com
Table 2: Characteristics of Cation-π Interactions in Copper(I) Systems
| System | Interacting Moieties | Method of Study | Key Findings | Reference |
| Cu(I)-CusF Protein | Cu(I), Tryptophan indole ring | X-ray Crystallography, Spectroscopy | Tetragonally displaced Cu(I) from Met₂His plane towards Trp; Cu-C distances of 2.67 Å and 2.86 Å. | nih.gov |
| Cu(I)-Aromatic Amino Acids | Cu⁺, Phe, Tyr, Trp rings | Ab initio calculations | Low-energy structures feature tridentate N/O/ring and bidentate N/ring coordination with cation-π interaction. | nih.gov |
| CuCl-Benzene Complex | CuCl, Benzene ring | RI-MP2/def2-TZVP theoretical calculations | Strong, attractive interaction energy; characterized by bond critical points between Cu and C atoms. | mdpi.com |
Theoretical and Computational Studies of Coordination and Electronic Structure
To gain a deeper understanding of the bonding, geometry, and electronic nature of copper fluoroborate systems, researchers employ a range of theoretical and computational methods. Quantum-chemical calculations and Density Functional Theory (DFT) are powerful tools for investigating properties that can be challenging to probe experimentally.
Quantum-Chemical Investigations of Electronic Structure and Basicity
Quantum-chemical studies provide fundamental insights into the electronic makeup of copper complexes and their associated ligands. Such investigations have been applied to understand the electronic structure and basicity of ligands involved in copper(II) tetrafluoroborate complexes. For example, a study on complexes formed from 1-(tert-butyl)-1H-tetrazole (L) and copper(II) tetrafluoroborate hexahydrate included a quantum-chemical investigation into the electronic structure and basicity of the ligand L. rsc.org This type of analysis is crucial for predicting the coordinating behavior of the ligand with the copper center.
Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electron Distribution
Density Functional Theory (DFT) is a widely used computational method for predicting and analyzing the geometrical parameters and electron distribution in copper complexes. DFT calculations can accurately model molecular structures, providing data that complements experimental findings from techniques like X-ray crystallography.
In a study of a tris(pyrazol-1-yl)methane triphenylphosphine copper(I) tetrafluoroborate salt, DFT calculations were used to simulate the geometry of the complex in solution. mdpi.com The calculations, performed in the presence of chloroform (B151607) as a continuous medium, found a local minimum geometry confirmed by the lack of imaginary frequencies in the simulated IR spectrum. mdpi.com The computed geometry showed a much closer Cu···B distance (4.833 Å) compared to the X-ray data (6.213(2) Å), suggesting a stronger interaction between the cation and anion in the simulated environment. mdpi.com DFT was also used to model the electronic structure of the crystal, yielding a band gap of approximately 2.8 eV. mdpi.com
DFT is also effective for optimizing the ground state geometries of complexes. For a novel dansyl-based copper(II) complex, DFT calculations showed that the central metal ion is in a distorted tetrahedral geometry, with calculated bond distances closely matching those of analogous Cu²⁺ complexes. rsc.org Similarly, studies on copper(II) complexes with tripodal tetramine (B166960) ligands used DFT/B3LYP methods to optimize geometries, finding good agreement between calculated and experimental bond lengths and angles. scribd.com Natural Population Analysis, a feature of these calculations, indicated that the ligands transfer negative charge to the copper(II) ion upon complex formation. scribd.com
Table 3: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a [Cu(CHpz₃)(PPh₃)]⁺ Cation
| Parameter | Bond/Angle | Experimental (X-ray) Value | DFT-Calculated Value (in CHCl₃) | Reference |
| Bond Length (Å) | Cu-P(1) | 2.2281(4) | 2.261 | mdpi.com |
| Bond Length (Å) | Cu-N(11) | 2.0837(12) | 2.113 | mdpi.com |
| Bond Length (Å) | Cu-N(21) | 2.0673(12) | 2.080 | mdpi.com |
| Bond Length (Å) | Cu-N(31) | 2.1584(13) | 2.091 | mdpi.com |
| Bond Angle (°) | P(1)-Cu-N(11) | 131.38(3) | 121.7 | mdpi.com |
| Bond Angle (°) | P(1)-Cu-N(21) | 134.20(3) | 126.9 | mdpi.com |
| Bond Angle (°) | P(1)-Cu-N(31) | 113.25(3) | 113.4 | mdpi.com |
| Interatomic Dist. (Å) | Cu···B (anion) | 6.213(2) | 4.833 | mdpi.com |
Catalytic Applications and Mechanistic Studies
Copper(II) Tetrafluoroborate (B81430) as a Lewis Acid Catalyst in Organic Reactions
Copper(II) tetrafluoroborate, often in its hydrated form [Cu(BF₄)₂·xH₂O], is a blue crystalline solid that is readily soluble in water and sparingly soluble in alcohols. acgpubs.orgwikipedia.org It has gained considerable importance as a Lewis acid catalyst in various organic transformations, proving to be superior to other Lewis acids like triflates, halides, and perchlorates in certain reactions. acgpubs.orgresearchgate.net Its stability under normal conditions and relatively low cost add to its appeal for synthetic chemists. nih.govthieme-connect.com
Acetylation of Phenols, Thiols, Alcohols, and Amines
Copper(II) tetrafluoroborate has proven to be a highly efficient catalyst for the acetylation of a wide array of structurally diverse phenols, alcohols, thiols, and amines. organic-chemistry.orgias.ac.in This method is notable for its use of stoichiometric amounts of acetic anhydride (B1165640) (Ac₂O) under solvent-free conditions at room temperature. thieme-connect.comorganic-chemistry.orgias.ac.in The reaction is generally fast, with completion times ranging from 15 to 60 minutes. thieme-connect.com
A key advantage of this catalytic system is its ability to smoothly acetylate acid-sensitive alcohols without promoting competitive side reactions such as dehydration or rearrangement. thieme-connect.comorganic-chemistry.orgias.ac.in The catalyst demonstrates excellent chemoselectivity, making it a valuable tool for industrial applications. organic-chemistry.orgthieme-connect.com The general procedure involves treating the substrate with acetic anhydride in the presence of a catalytic amount of Cu(BF₄)₂·xH₂O. organic-chemistry.org
The reaction is influenced by both steric and electronic factors of the substrate and the anhydride. thieme-connect.comias.ac.in For instance, sterically hindered phenols and alcohols may require a slight excess of acetic anhydride and longer reaction times for optimal conversion. thieme-connect.comthieme-connect.com The efficiency of the catalyst is also dependent on the electrophilicity of the anhydride, with less electrophilic anhydrides resulting in poorer yields. ias.ac.in
Table 1: Comparison of Catalysts for Acetylation
| Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cu(BF₄)₂·xH₂O | Room temp, solvent-free | 0.25–1 h | High | thieme-connect.com |
| Cu(OTf)₂ | -25 to 0 °C | 1–2 h | Good | thieme-connect.com |
| Sc(OTf)₃ | -50 to -20 °C | 0.5–5 h | Good | thieme-connect.com |
| Clays | 40–80 °C | 2.5 h | Variable | thieme-connect.com |
| Zeolite | 60 °C | 1.5–12 h | Variable | thieme-connect.com |
Michael Addition of Mercaptans to α,β-Unsaturated Carbonyl Compounds
Copper(II) tetrafluoroborate is a highly effective catalyst for the Michael addition of thiols to α,β-unsaturated carbonyl compounds. thieme-connect.comresearchgate.net This reaction proceeds rapidly under solvent-free conditions or in water at room temperature, often completing within 2 minutes to 1 hour and affording high yields of the corresponding β-thioethers. researchgate.net The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net
The rate of the thiol addition is influenced by the steric hindrance at the β-position of the α,β-unsaturated carbonyl substrate. researchgate.net For more sterically hindered substrates like chalcones, conducting the reaction in methanol (B129727) as a solvent has been found to be optimal. researchgate.net This catalytic method provides a green and efficient route for the formation of C-S bonds. researchgate.net
Epoxide Ring-Opening Reactions with Alcohols and Amines
Copper(II) tetrafluoroborate serves as an efficient and versatile catalyst for the ring-opening of epoxides with both alcohols and amines, providing a valuable pathway to β-alkoxyalcohols and β-aminoalcohols, which are important structural motifs in many biologically active molecules. nih.govthieme-connect.com
The reaction with alcohols proceeds under mild, room temperature conditions. acs.orgacs.org A key advantage of this method is the use of a cheap and commercially available copper salt. nih.govacs.org The reaction typically yields only the trans-diastereomers. nih.gov While the reaction can be performed in various solvents, dichloromethane (B109758) is commonly used. nih.gov One of the challenges can be the requirement of an excess of the alcohol nucleophile, which can complicate purification, especially with non-volatile alcohols. nih.gov
Similarly, Cu(BF₄)₂·xH₂O catalyzes the ring-opening of epoxides with amines to produce β-amino alcohols in high yields. thieme-connect.comcapes.gov.br These reactions are often carried out under solvent-free conditions, offering an environmentally friendly approach. thieme-connect.com The method is lauded for its mild reaction conditions, short reaction times, and excellent regio-, diastereo-, and chemoselectivity. thieme-connect.com The reaction works well for both aromatic and aliphatic amines.
Table 2: Copper(II) Tetrafluoroborate-Catalyzed Epoxide Ring-Opening
| Nucleophile | Product | Key Features | Reference |
|---|---|---|---|
| Alcohols | β-Alkoxyalcohols | Mild conditions, room temperature, trans-selectivity | nih.govacs.org |
| Amines | β-Amino Alcohols | Solvent-free, high yields, excellent selectivity | thieme-connect.com |
Three-Component Coupling Reactions (e.g., Synthesis of β-Acetamido Ketones)
Copper(II) tetrafluoroborate has demonstrated its utility as a catalyst in three-component coupling reactions, a powerful strategy in organic synthesis for the construction of complex molecules in a single step. acgpubs.org One notable example is the synthesis of β-acetamido ketones and ketoesters. acgpubs.orgresearchgate.netresearchgate.net
This reaction involves the coupling of an aromatic aldehyde, an enolizable ketone or a β-ketoester, and a nitrile in the presence of acetyl chloride and a catalytic amount of copper(II) tetrafluoroborate (typically 10 mol%). acgpubs.orgresearchgate.net The reactions are generally carried out in acetonitrile (B52724) at room temperature and proceed with high efficiency to give the desired products in high to quantitative yields. acgpubs.org β-Acetamido carbonyl compounds are valuable intermediates for the synthesis of various pharmaceutically important molecules, including 1,3-aminoalcohols. acgpubs.org
The use of Cu(BF₄)₂·nH₂O as a catalyst in this transformation offers significant advantages, including mild reaction conditions and high yields, avoiding the need for hazardous acids or harsh conditions. acgpubs.org The catalyst has been shown to be more effective than other copper(II) salts such as Cu(OAc)₂, CuCl₂, and Cu(acac)₂ for this particular reaction. acgpubs.org
Copper(I) Fluoroborate in Catalysis
While copper(II) tetrafluoroborate is a prominent Lewis acid catalyst, copper(I) fluoroborate also plays a crucial role in catalysis, particularly in cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform. nih.govnih.gov This reaction leads to the formation of 1,4-disubstituted 1,2,3-triazoles, which are important heterocyclic structures in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net
The mechanism of the CuAAC reaction has been a subject of extensive study, with evidence pointing towards the involvement of copper(I) acetylide intermediates. nih.govresearchgate.net While various copper(I) sources can be used, copper(I) complexes derived from sources like tetrakis(acetonitrile)copper(I) tetrafluoroborate have been instrumental in mechanistic investigations. beilstein-journals.org
Initially, mononuclear copper species were proposed as the active catalysts. nih.gov However, more recent kinetic and computational studies have suggested the participation of dinuclear copper complexes. nih.gov The catalytic cycle is thought to involve the formation of a π,σ-bis(copper) acetylide, which then reacts with the azide. nih.gov The resulting bis(copper) triazole is then protonated by the alkyne to release the triazole product and regenerate the catalytic species. nih.gov The use of ligands, such as tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the copper(I) oxidation state and influence the reaction rate and selectivity. nih.govbeilstein-journals.org
Sulfonylative Suzuki-Miyaura Reactions
A significant advancement in cross-coupling chemistry has been the development of a sulfonylative variant of the Suzuki-Miyaura reaction, enabled by a simple copper(I) catalyst. nih.govox.ac.uk This process allows for the direct synthesis of diaryl sulfones from the combination of aryl boronic acids, sulfur dioxide (utilizing DABSO as a surrogate), and aryl iodides. nih.gov The use of tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(MeCN)₄]BF₄, has been pivotal in achieving this transformation with high yields. nih.gov
A key challenge in developing this reaction was confirming the viability of copper-catalyzed sulfinate formation from an aryl boronic acid and sulfur dioxide. nih.gov By adjusting the reaction conditions, it is possible to interrupt the catalytic cycle and trap a presumed copper-sulfinate intermediate. These intermediates can then react with various electrophiles, expanding the scope of the reaction to produce arylalkyl sulfones, β-hydroxyl sulfones, sulfonamides, and sulfonyl fluorides. nih.govox.ac.uk
A study of the reaction with various aryl boronic acid coupling partners demonstrated the broad applicability of this method. nih.gov The reaction conditions typically involve the aryl iodide, DABSO, the aryl boronic acid, a copper(I) catalyst like [Cu(MeCN)₄]BF₄, a ligand, and a solvent such as DMPU at elevated temperatures. nih.gov
Table 1: Sulfonylative Suzuki-Miyaura Reaction with Various Aryl Boronic Acids
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxy-4'-morpholinodiaryl sulfone | 75 |
| 4-Fluorophenylboronic acid | 4-Fluoro-4'-morpholinodiaryl sulfone | 68 |
| 3-Methylphenylboronic acid | 3-Methyl-4'-morpholinodiaryl sulfone | 72 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)-4'-morpholinodiaryl sulfone | 55 |
Reaction conditions: aryl iodide (1.0 equiv.), DABSO (1.5 equiv.), boronic acid (3.0 equiv.), Cu(MeCN)₄BF₄ (10 mol%), L4 (10 mol%), DMPU, 110 °C, 36 h. nih.gov
Difluoromethylation Reactions
Copper fluoroborate has also found application in difluoromethylation reactions, a critical transformation for introducing the valuable difluoromethyl (CF₂H) group into organic molecules. The CF₂H group is recognized as a bioisostere of hydroxyl and thiol groups, making it significant in medicinal chemistry. researchgate.netwiley-vch.de
One approach involves the copper-mediated aerobic fluoroalkylation of arylboronic acids. thieme-connect.com For instance, the reaction of arylboronic acids with bromodifluoromethylated oxazole (B20620) or thiazole (B1198619) derivatives, mediated by copper, provides a route to gem-difluoromethylenated compounds with excellent functional group tolerance. nih.gov Similarly, copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids has been achieved using difluoromethyl phenyl sulfone (PhSO₂CF₂H) as the difluoromethylating agent. rsc.org
In a different strategy, copper catalysts facilitate the carbo-difluoromethylation of alkenes. A plausible mechanism involves the transmetalation of a copper(I) catalyst with a difluoromethyl-zinc reagent to generate a reactive [Cu(I)-CF₂H] species. nih.gov This species can then reduce an alkyl or aryl electrophile to form a carbon-centered radical, which adds to an alkene. The resulting relayed radical is trapped by a [Cu(II)-CF₂H] complex, leading to the difluoromethylated product through reductive elimination. nih.gov For example, using [Cu(CH₃CN)₄]BF₄ as a catalyst, various aryl diazonium salts undergo efficient difluoromethylation in the presence of alkenes. nih.gov
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of copper-catalyzed reactions is crucial for optimizing existing methods and developing new transformations. The versatile redox chemistry of copper, which can readily access Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states, allows for both one-electron (radical) and two-electron (organometallic) pathways. nih.govacs.org
Role of Copper Oxidation States (Cu(I)/Cu(II))
The interplay between Cu(I) and Cu(II) is a common feature in many copper-catalyzed reactions. In some cases, a Cu(II) precatalyst is reduced in situ to the active Cu(I) species. beilstein-journals.org Conversely, a Cu(I)/Cu(III) catalytic cycle is often proposed, where a Cu(I) species undergoes oxidative addition, followed by reductive elimination from a Cu(III) intermediate. beilstein-journals.orgproquest.com
For instance, in the copper-catalyzed carbo-difluoromethylation of alkenes, the proposed mechanism involves a Cu(I)/Cu(II) cycle. A [Cu(I)-CF₂H] species initiates the reaction by forming a carbon-centered radical, which then reacts with an alkene. The subsequent radical recombination with a [Cu(II)-CF₂H] complex forms a formal Cu(III) intermediate that undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst. nih.gov
In other reactions, such as the aerobic oxidation of certain substrates, molecular oxygen facilitates the oxidation of copper, allowing for catalytic turnover and access to the higher Cu(III) oxidation state. nih.gov The specific role of the oxidation state can be influenced by the ligands, substrates, and reaction conditions. researchgate.net For example, in some Ullmann-type couplings, Cu(I) is considered the active catalyst, and if a Cu(II) salt is used, it must first be reduced. researchgate.net
Computational Insights into Reaction Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of copper-catalyzed reactions. acs.orgrsc.orguit.no These studies provide valuable information on reaction intermediates, transition states, and the energetics of different pathways, which can be difficult to obtain experimentally.
In the context of the sulfonylative Suzuki-Miyaura reaction, DFT calculations have been used to explore the individual steps of the catalytic cycle. nih.govrsc.org This includes the transmetalation of the arylboronic acid onto the copper(I) center, the insertion of sulfur dioxide, and the oxidative addition of the aryl halide to the Cu(I) species. nih.gov Computational modeling was crucial in understanding the transmetalation process, which involves the copper(I) species, boronic acid, tetrafluoroborate anion, and DABCO. rsc.org The calculations supported a mechanism where transmetalation is followed by the energetically favorable association of sulfur dioxide with the copper-aryl intermediate. rsc.org
DFT studies have also provided insights into the reductive elimination step from the transient copper(III) sulfinate species formed after oxidative addition. rsc.org These computational investigations help to rationalize experimental observations and guide the development of more efficient catalytic systems. rsc.orgnih.gov
Catalyst Stability and Reusability in Organic Transformations
The stability and reusability of a catalyst are critical factors for its practical and industrial application, offering economic and environmental benefits. rsc.org this compound-based catalysts have been investigated for their potential in this regard.
One approach to enhance stability and facilitate recovery is to heterogenize the catalyst by supporting it on a solid matrix. For example, [Cu(NCCH₃)₄][BF₄]₂ has been immobilized on mesoporous materials like NaAlMCM-41 and NaAlMCM-48. researchgate.net These heterogenized catalysts were found to be relatively stable and recyclable for the cyclopropanation of olefins, showing only a slight decrease in activity over several runs. researchgate.net
Similarly, a catalyst prepared by treating an aqueous solution of Cu(BF₄)₂ with activated carbon has been reported for the Chan-Lam coupling reaction. acs.orgnih.gov This air-stable Cu(II)-catalyst demonstrated good reusability in the N-arylation of anilines, isoquinolinone, and naphthyridinone with aryl boronic acids. acs.orgnih.gov
In other systems, such as the synthesis of xanthenes and 1,4-disubstituted-1,2,3-triazoles using a natural phosphate-supported Cu(II) catalyst, high reusability (more than five times) was achieved without a significant loss of catalytic activity. rsc.org The ability to recover and reuse these copper catalysts through simple filtration makes these protocols more sustainable. rsc.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetrakis(acetonitrile)copper(I) tetrafluoroborate |
| Diaryl sulfone |
| Aryl boronic acid |
| Sulfur dioxide |
| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) |
| Aryl iodide |
| Arylalkyl sulfone |
| β-Hydroxyl sulfone |
| Sulfonamide |
| Sulfonyl fluoride (B91410) |
| DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) |
| Difluoromethyl phenyl sulfone |
| 2-(2-indolyl) allyl carbonate |
| Spiroindolylpiperidine-γ-butyrolactone |
| Xanthene |
| 1,4-disubstituted-1,2,3-triazole |
| NaAlMCM-41 |
| NaAlMCM-48 |
| Isoquinolinone |
Electrochemical Behavior and Electrodeposition
Electrochemical Studies of Copper Fluoroborate in Various Media
The medium in which this compound is dissolved significantly influences its electrochemical properties, including the stability of copper ions and the mechanisms of electron transfer.
Ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) (EMIM-BF₄), have been explored as alternative electrolytes to traditional aqueous solutions for the electrodeposition of metals like copper. osti.gov These solvents are noted for their low vapor pressure, non-flammability, and wide electrochemical windows. researchgate.net
The electrochemical behavior of copper in EMIM-BF₄ has been a subject of study. Research indicates that the tetrafluoroborate anion (BF₄⁻) is poorly coordinating. rsc.org This characteristic can lead to an insufficiency of suitable ligands to stabilize copper ions in solution, potentially causing the precipitation of copper salts on the electrode surface and resulting in complex anodic electrochemical behavior. rsc.org The presence of impurities like water and chloride can also affect the electrochemical behavior and corrosion of copper in imidazolium-based ionic liquids. tandfonline.comscirp.org For instance, the corrosion rate of copper in 1-butyl-3-methylimidazolium tetrafluoroborate increases with higher concentrations of water and chloride. tandfonline.com
Studies have demonstrated the electrodeposition of copper from solutions of copper(I) chloride and copper(II) salts in 1-ethyl-3-methylimidazolium ethylsulphate, a cost-effective ionic liquid. researchgate.net The choice of the copper salt was found to influence the quality of the deposited copper films. researchgate.net The use of 1-butyl-3-methylimidazolium tetrafluoroborate has also been investigated for its role as a solvent for boron trifluoride (BF₃), which can be electrochemically generated from the tetrafluoroborate anion and act as a catalyst in organic reactions. beilstein-journals.org
Table 1: Electrochemical Data for Copper in an Ionic Liquid
| Parameter | Value | Conditions | Reference |
| Half-wave Potential (Ferrocene Oxidation) | 0.490 V vs. Al/Al(III) | EMIM-BF₄ electrolyte | osti.gov |
| Diffusion Coefficient (Ferrocene) | 5.1 x 10⁻⁷ cm²/s | EMIM-BF₄ electrolyte | osti.gov |
| Conductivity (EMIM-BF₄) | 14 mS/cm | 25 °C | osti.gov |
| Kinematic Viscosity (EMIM-BF₄) | 0.275 cm²/s | 25 °C | osti.gov |
The electrochemical behavior of copper in fluoroborate solutions is characterized by the redox couple between its +2 and +1 oxidation states (Cu(II)/Cu(I)). tandfonline.com The potential of this redox couple is a critical factor in electrodeposition processes. The nature of the ligand environment and the solvent significantly influences the stability of each oxidation state and, consequently, the redox potential. acs.orgnih.govresearchgate.net
In fluoroborate media, the tetrafluoroborate anion is considered poorly coordinating. rsc.org The reaction of copper(II) fluoroborate with certain ligands, such as selenoethers in anhydrous dichloromethane (B109758), can yield stable copper(II) complexes. tandfonline.com However, in other solvents like ethanol (B145695), the reaction may lead to unstable substances containing both Cu(I) and Cu(II). tandfonline.com
Cyclic voltammetry is a common technique used to study the Cu(II)/Cu(I) redox couple. tandfonline.comnih.gov Studies have shown that the redox potential can be tuned by the ligand structure. nih.govcmu.edu For instance, increasing the number of coordination sites on a ligand can increase the reducing power of the corresponding Cu(I) complex. cmu.edu The choice of halide in the copper salt (e.g., CuCl vs. CuBr) also affects the redox potential. cmu.edu The interplay between Cu(I) and Cu(II) affinities, which can be pH-dependent, can shift reduction potentials significantly. nih.gov
Research into the solid-state electrochemistry of copper(I) coordination polymers containing tetrafluoroborate anions has revealed interesting properties with potential applications in battery technology. acs.orgnih.govacs.org These three-dimensional network structures are synthesized via hydrothermal reactions between copper(II) fluoroborate (Cu(BF₄)₂) and organic ligands like 4,4'-bipyridine (B149096) or 1,2-di-4-pyridylethylene. nih.govacs.org
The resulting coordination polymers feature one-dimensional channels containing BF₄⁻ anions and water molecules. acs.orgnih.gov Electrochemical tests have shown that these BF₄⁻ anions can be electrochemically reduced to boron trifluoride (BF₃) within the polymer's cavities, which involves the elimination of a fluoride (B91410) ion. acs.orgnih.govacs.org This process represents an electrochemical B-F bond activation. nih.govacs.org
A prototype battery was developed using these coordination polymers as the anode and graphite (B72142) as the cathode, demonstrating a practical discharge potential of approximately 1.5 V. acs.orgnih.gov This was the first example of coordination polymers exhibiting this type of "rocking-chair" fluoride insertion and extraction mechanism, highlighting their potential as anode materials. acs.orgnih.govacs.org
Table 2: Details of Copper(I) Coordination Polymer Synthesis
| Compound | Reactants | Synthesis Conditions | Reference |
| [Cu(4,4'-bpy)₂(BF₄)(0.5H₂O)] | Copper tetrafluoroborate hexahydrate, 4,4'-bpy | Hydrothermal, 170 °C for 3 days | acs.org |
| [Cu(dpe)₂(BF₄)(1.5H₂O)] | Copper tetrafluoroborate hexahydrate, dpe | Hydrothermal, 170 °C for 3 days | acs.org |
Redox Couples of Copper(II)/Copper(I) in Fluoroborate Solutions
Electrodeposition of Copper from Fluoroborate Baths
Copper electroplating from fluoroborate baths is a well-established industrial process, particularly valued for applications requiring high-speed deposition. wikipedia.orgvmtcnc.com
This compound baths were developed as an alternative to the more common acid sulfate (B86663) baths. wikipedia.orguctm.edu The primary advantage of the fluoroborate system stems from the high solubility of this compound salt. sungplastic.comrapiddirect.comunofactory.com This high solubility allows for the preparation of electrolytes with a greater concentration of copper ions compared to sulfate solutions. sungplastic.comrapiddirect.com
This higher copper ion concentration enables the use of much higher current densities during plating, leading to significantly faster deposition rates. wikipedia.orgvmtcnc.com Consequently, fluoroborate baths are predominantly used for high-speed plating applications, such as in the manufacturing of printed circuit boards and for electroforming. sungplastic.comrapiddirect.comjustia.com The resulting copper deposits are known for their excellent adhesion, smoothness, and uniformity. df-chemicals.com
Table 3: Comparison of Copper Plating Baths
| Bath Type | Primary Anion | Key Advantage | Common Application | References |
| Acid Fluoroborate | Fluoroborate (BF₄⁻) | High current density, fast plating rates | High-speed plating | wikipedia.orgvmtcnc.com |
| Acid Sulfate | Sulfate (SO₄²⁻) | Lower cost, easier control | General purpose plating | wikipedia.orgsungplastic.com |
| Alkaline Cyanide | Cyanide (CN⁻) | Excellent throwing power | Strike plating, decorative finishes | wikipedia.orgmdpi.com |
| Pyrophosphate | Pyrophosphate (P₂O₇⁴⁻) | Good throwing power, non-toxic | Printed circuit boards, electroforming | uctm.edujustia.com |
In addition to equipment corrosion, the hazardous nature of fluoroborate ions creates challenges for waste treatment. wikipedia.orgsungplastic.com The disposal of spent fluoroborate baths requires specialized treatment processes to comply with environmental regulations, which can be more complex and costly than for sulfate-based systems. sungplastic.com Compared to acid sulfate baths, fluoroborate electrolytes also tend to have lower throwing power, which is the ability to produce a uniform deposit on an irregularly shaped cathode. wikipedia.orgscribd.com These drawbacks, combined with the higher operational costs, have made copper sulfate baths more widely used for general-purpose applications. scribd.com
Historical Development and Advantages of Fluoroborate Baths
Interfacial Electrochemistry and Corrosion Studies
The study of the electrochemical interface is critical to understanding and mitigating the corrosion of copper, particularly in aggressive industrial environments. This section delves into the behavior of copper in fluorine-containing melts and explores the use of organic compounds to inhibit its corrosion.
Chemical and Electrochemical Stability of Copper in Fluorine-Containing Melts
The stability of copper in fluorine-containing environments, such as molten fluoride salts, is a significant concern in various industrial applications, including the electrolytic production of fluorine gas where copper components are often used. researchgate.net Research into the behavior of copper in these harsh conditions reveals complex electrochemical processes at the metal-electrolyte interface.
Studies conducted in molten potassium bifluoride (KF-2HF) at approximately 95°C are particularly insightful. researchgate.net In such environments, copper's corrosion and subsequent redeposition on cathodes can limit the efficiency and lifespan of fluorine production cells. researchgate.net At open circuit voltage (OCV), copper demonstrates relatively good resistance to corrosion, forming only a thin layer of copper fluoride on its surface. researchgate.net However, the application of an anodic potential drastically alters this behavior. Under a 6-V anodic polarization, the corrosion rate of copper increases significantly with rising temperature or a higher hydrogen fluoride (HF) ratio in the melt. researchgate.net
Characterization of the copper surface after exposure to the molten salt under polarization reveals the formation of different copper fluoride species. researchgate.net While a thin copper(II) fluoride (CuF₂) layer forms directly on the copper surface, potassium trifluorocuprate(II) (KCuF₃) has also been detected. researchgate.net The KCuF₃ is believed to result from the precipitation of Cu²⁺ ions in the electrolyte. researchgate.net
Further investigations into the copper electrode potential in molten KF·2HF at 373 K (100°C) show that the observed potential lies between the theoretical potentials for the CuF₂/Cu and CuF/Cu couples. This suggests the coexistence of both copper(I) and copper(II) fluorides on the surface. Analysis using X-ray Photoelectron Spectroscopy (XPS) on a copper electrode after immersion in the melt confirmed the presence of metallic copper and a shoulder peak assigned to CuF₂. The stability and reproducibility of the potential of the copper electrode in these melts have led to its use as a reference electrode in electrochemical studies of fluoride systems. cecri.res.in
Table 1: Copper Fluoride Species Formed in Fluorine-Containing Melts
| Condition | Observed Copper Species | Formation Details | Source(s) |
|---|---|---|---|
| Open Circuit Voltage (OCV) in KF-2HF | Thin copper fluoride layer | Good corrosion resistance is observed. | researchgate.net |
| 6-V Anodic Polarization in KF-2HF | CuF₂ and KCuF₃ | A thin CuF₂ layer forms on the copper surface, while KCuF₃ precipitates from Cu²⁺ ions in the melt. | researchgate.net |
Inhibition of Copper Corrosion using Organic Compounds
The addition of organic compounds is a common and effective strategy for protecting metals, including copper, from corrosion in various aggressive media. rsc.orgrsc.org These inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. acs.org The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and aromatic rings in their molecular structures, which facilitate adsorption. rsc.orgrsc.org While much research has focused on acidic media like hydrochloric and sulfuric acids, studies involving ionic liquids and other compounds containing the tetrafluoroborate anion provide relevant insights. rsc.orgacs.orgacs.org
One study investigated the use of the ionic liquid 1-Butyl-4-methylpyridinium tetrafluoroborate (4MBPBF₄) as a corrosion inhibitor for copper, albeit in phosphate (B84403) solutions rather than a fluoroborate melt. researchgate.net The results indicated that the inhibition efficiency increased with a higher concentration of 4MBPBF₄. researchgate.net The adsorption of the inhibitor on the copper surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. researchgate.net
Similarly, novel Gemini surfactants based on benzalkonium tetrafluoroborate have been synthesized and evaluated as corrosion inhibitors for brass alloys in 1 M HCl. acs.org These compounds demonstrated high inhibition efficiency that increased with inhibitor concentration, reaching up to 96.42% at 100 ppm. acs.org The adsorption mechanism for these surfactants was determined to be a combination of physical (electrostatic) and chemical adsorption on the brass surface. acs.org Surface analysis confirmed the formation of a protective layer that reduced the dissolution of the alloy in the corrosive solution. acs.org
The general principle behind this inhibition involves the organic molecules replacing water molecules at the metal/solution interface, thereby creating a barrier to corrosive species. The effectiveness of the inhibition is associated with high surface resistance and low capacitance values.
Table 2: Inhibition Efficiency of Selected Tetrafluoroborate-Containing Organic Compounds on Copper/Copper Alloys
| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Source(s) |
|---|---|---|---|---|
| 1-Butyl-4-methylpyridinium tetrafluoroborate (4MBPBF₄) | 0.5 M PO₄³⁻ solutions (pH 2 & 4) | Increases with concentration | Not specified | researchgate.net |
Compound Name Table
| Compound Name | Chemical Formula |
|---|---|
| 1-Butyl-4-methylpyridinium tetrafluoroborate | C₁₀H₁₆BF₄N |
| Benzalkonium tetrafluoroborate | Not specified in source |
| Copper(I) fluoride | CuF |
| Copper(II) fluoride | CuF₂ |
| Hydrogen fluoride | HF |
| Potassium bifluoride | KHF₂ |
Emerging Research Areas and Future Directions
Application in Advanced Materials and Nanotechnology
Copper fluoroborate is a significant compound in the development of advanced materials and nanotechnology. justdial.com Its utility as a source of copper ions is central to creating functionalized nanomaterials and sophisticated sensing devices.
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a powerful method for the precise modification of material surfaces. nih.govresearchgate.net This reaction is noted for its high efficiency, lack of byproducts, and the ability to proceed under moderate conditions, including in aqueous environments. nih.govresearchgate.netmdpi.com The CuAAC process enables the functionalization of a wide array of materials, such as electrode surfaces, various nanomaterials, and polymers. researchgate.netmdpi.com
This technique provides a pathway to create electrochemical platforms with enhanced electrocatalytic properties and allows for the stable and reproducible attachment of diverse biomolecules like enzymes, antibodies, and nucleic acids. nih.govresearchgate.net Copper nanoparticles, in particular, have been identified as effective and reusable heterogeneous catalysts for CuAAC reactions, contributing to greener chemical synthesis. researchgate.net The catalyst, the copper(I) ion, can be generated electrochemically from copper(II) complexes, offering a controlled method for modifying electrode surfaces without contaminating adjacent areas. mdpi.com
Key Features of CuAAC in Nanomaterial Functionalization:
| Feature | Description | Source |
| High Efficiency | The reaction provides high yields of the desired product. | mdpi.com, nih.gov |
| Clean Reaction | It is characterized by the absence of significant by-products. | mdpi.com, nih.gov |
| Mild Conditions | The reaction can be performed in aqueous media and under physiological conditions. | mdpi.com, nih.gov |
| Versatility | Applicable to a wide range of materials including polymers, and various nanomaterials. | nih.gov, researchgate.net |
| Catalyst Generation | Copper(I) catalyst can be generated electrochemically from copper(II) precursors. | mdpi.com |
The functionalization of materials via CuAAC is a critical step in the fabrication of advanced electrochemical biosensors. nih.gov These sensors leverage the specific properties of the attached molecules to detect a wide range of analytes with high sensitivity and selectivity. mdpi.com The proper functionalization of electrode surfaces and nanomaterials plays a crucial role in the ultimate performance of these devices. nih.govresearchgate.net
Researchers have successfully developed biosensors for various targets by immobilizing specific biomolecules onto electrode surfaces. For instance, a sensor designed for hydrazine (B178648) detection was created by functionalizing a glassy carbon electrode surface using a CuAAC reaction, achieving a low limit of detection (LOD) of 1.09 μM. mdpi.com In another application, a sensor for detecting heavy metal ions, including mercury(II), lead(II), copper(II), and cadmium(II), was developed using a cobalt phthalocyanine (B1677752) derivative attached via click chemistry. mdpi.com The development of these sensors often involves a combination of nanomaterials to amplify the electrochemical signal and improve sensitivity. mdpi.comnih.gov
Examples of Electrochemical Biosensors Utilizing Copper-Catalyzed Functionalization:
| Analyte | Sensor Platform | Key Feature | Limit of Detection (LOD) | Source |
| Hydrazine | Modified Glassy Carbon Electrode | Good electrocatalytic ability | 1.09 μM | mdpi.com |
| Heavy Metal Ions (Hg2+, Pb2+, Cu2+, Cd2+) | Modified Glassy Carbon Electrode | Simultaneous determination of multiple ions | Not specified | mdpi.com |
| Fentanyl | Multi-walled Carbon Nanotubes on SPCE | Selective detection in buffer and urine samples | 86 ng/mL | nih.gov |
| Paracetamol | PdNPs-decorated Carboxyl Graphene Oxide | Excellent electrocatalytic activity | 1 fM | nih.gov |
Functionalization of Nanomaterials with Copper(I)-Catalyzed Click Chemistry
Exploration of New Coordination Architectures and Functional Materials
The ability of copper ions to form complexes with a variety of ligands is being exploited to construct novel coordination polymers and functional materials. Copper(II) tetrafluoroborate (B81430) serves as a key building block in the synthesis of these complex structures. researchgate.net Research in this area focuses on designing materials with specific architectures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks, which can lead to unique physical and chemical properties. researchgate.netnih.govresearchgate.net
For example, copper(II) tetrafluoroborate has been used with ligands like 1-(tert-butyl)-1H-tetrazole to create 1D coordination polymers that exhibit interesting magnetic properties, specifically weak ferromagnetic coupling between the copper(II) ions. researchgate.net The construction of these supramolecular architectures through the self-assembly of tailored building blocks is a significant area of crystal engineering, with implications for designing functional materials with predictable properties. nih.govdntb.gov.ua
In another vein of materials science, conductive this compound glass powder has been incorporated into polymer composite films. rsc.orgrsc.org These composites, made with poly (ethylene-co-vinyl acetate) (PEVA), show enhanced thermal stability and electrical conductivity, making them suitable for various industrial applications. rsc.orgrsc.org The properties of these materials are influenced by the hopping mechanism of electrons between different valence states of copper ions (Cu⁺ and Cu²⁺) within the glass matrix. rsc.org
Computational Chemistry for Predictive Design and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular structures, properties, and reactivity with high accuracy. jstar-research.com This approach significantly accelerates the discovery and optimization of new materials and processes by minimizing the need for extensive trial-and-error experimentation. nextmol.com
For transition-metal complexes, including those derived from this compound, computational methods provide deep mechanistic insights, rationalize experimental findings, and guide the design of improved catalysts and functional materials. jstar-research.comacs.org Techniques such as Density Functional Theory (DFT) can predict molecular geometries, reaction energies, and various spectroscopic properties, complementing experimental data. jstar-research.com
Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is revolutionizing materials discovery. nextmol.comnumberanalytics.com ML algorithms can be trained on large datasets to predict the properties of new compounds, screen vast numbers of potential candidates, and identify promising molecules for synthesis. numberanalytics.comarxiv.org This data-driven approach is particularly valuable for exploring the vast chemical space of coordination polymers and for optimizing reaction conditions, leading to faster innovation and reduced research and development costs. nextmol.comacs.org
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental stewardship, significant research efforts are directed towards developing sustainable and green chemical processes involving copper compounds. The principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and energy efficiency, are guiding the synthesis of new materials. nih.gov
Copper(II) tetrafluoroborate has been identified as a highly efficient catalyst for organic reactions, such as the Michael addition of thiols to α,β-unsaturated carbonyl compounds, under environmentally benign conditions. researchgate.net These reactions can be performed rapidly at room temperature, either in water or under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.net
The development of reusable catalysts is a key goal of green chemistry. acs.org Nanocatalysis, using copper-based nanoparticles, is a promising strategy because these materials often exhibit high catalytic activity and can be easily recovered and reused. researchgate.netrsc.org Furthermore, some commercially available copper compounds, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, are marketed as "greener alternatives" for catalysis, highlighting a shift towards more sustainable products in the chemical industry. The overarching goal is to design synthetic routes that are not only efficient but also economically viable and environmentally responsible. acs.orgrsc.org
Q & A
How do fluoroborate-based electroplating baths compare to methane-sulphonate baths in terms of copper-tin adhesion and process efficiency?
Answer: Fluoroborate baths exhibit higher efficiency at low process speeds due to faster deposition kinetics, but they suffer from poor copper-tin adhesion under unfavorable current density conditions, leading to brittle hexavalent tin deposits that peel during wire drawing . In contrast, methane-sulphonate baths (eco-friendly) eliminate tin pulp accumulation and improve adhesion by enabling a single-step degreasing-etching process, doubling production efficiency (30 to 60 tons/month) . Researchers should optimize current density (e.g., 10–50 A/dm²) and deposition speed (e.g., 0.5–5 m/min) while monitoring coating thickness via coulometry (Table 3, ) and electrical resistivity .
What analytical methods are recommended for quantifying fluoroborate content in copper electroplating solutions?
Answer: Sodium hydroxide titration (per GB/T 22661.3-2008) is the standardized volumetric method for fluoroborate analysis, achieving ≥95% accuracy by neutralizing liberated fluoride ions . For electrochemical characterization, coulometric thickness measurements (e.g., copper coulometers) and vapor-phase chromatography (vpc) with helium carrier gas (e.g., Perkin-Elmer Model 154B) are critical for assessing deposition uniformity and identifying oxidation byproducts .
How do bath composition and current density influence the mechanical properties of copper fluoroborate electrodeposits?
Answer: Variations in fluoroborate bath composition (e.g., 150–300 g/L Cu(BF₄)₂) and current density (10–100 mA/cm²) directly impact tensile strength (200–400 MPa), elongation (5–20%), and internal stress (compressive vs. tensile). For instance, elevated current densities increase hardness (e.g., 80–120 HV) but reduce ductility due to nanocrystalline grain formation . Researchers should correlate parameters using factorial design experiments, measuring outcomes via ASTM-compliant tensile testing and X-ray diffraction for structural analysis .
What challenges arise in synthesizing high-purity this compound for advanced electrochemical applications?
Answer: Achieving battery-grade purity (>99.9%) requires multi-step recrystallization to remove impurities like Sn²⁺ or Fe³⁺, which destabilize electrolytes in Li-ion cells . Mechanochemical synthesis (e.g., ball-milling CuF₂ and HBF₄) offers scalability but demands strict control over reaction kinetics and stoichiometry to avoid byproducts like Cu(BF₄)₃⁻ . Purity validation via ICP-MS or NMR (e.g., ¹H-NMR for organic contaminants) is essential .
How can researchers resolve contradictory data on fluoroborate bath efficiency across varying process speeds?
Answer: Contradictions arise from non-linear interactions between current density and speed. At low speeds (<1 m/min), fluoroborate baths outperform methane-sulphonate baths in deposition rate (e.g., 12 µm/min vs. 8 µm/min) but lose efficiency at higher speeds (>3 m/min) due to limited ion mobility . To reconcile data, use response surface methodology (RSM) to model parameter interactions and validate with real-time monitoring (e.g., in-line pH and conductivity sensors) .
What electrochemical stability challenges exist for this compound in non-aqueous electrolytes?
Answer: In methanol-based electrolytes, fluoroborate anions (BF₄⁻) oxidize at potentials >1.5 V vs. Ag/AgCl, generating corrosive HF and limiting high-voltage applications. Adding dimethylformamide (DMF) inhibits methanol oxidation but introduces competing amide oxidation pathways, requiring cyclic voltammetry to map stability windows . Researchers should prioritize ionic liquids (e.g., tetramethylammonium BF₄⁻) for enhanced anodic stability .
Which advanced characterization techniques are suitable for analyzing fluoroborate-based coatings?
Answer:
- Adhesion Failure Analysis: SEM-EDS to identify Sn/Cu interfacial delamination and XRD for phase composition (e.g., SnO₂ vs. Sn) .
- Thermal Stability: TGA-DSC to assess decomposition thresholds (e.g., Cu(BF₄)₂ decomposes at ~150°C) .
- Surface Morphology: AFM for roughness quantification (Ra < 0.1 µm optimal for photovoltaic wires) .
How can researchers optimize fluoroborate baths for cryogenic or high-temperature applications?
Answer: At cryogenic temperatures (<−50°C), fluoroborate baths exhibit increased viscosity, necessitating surfactant additives (e.g., PEG 600) to maintain deposition uniformity. For high-temperature (>80°C) applications, stabilize the bath with complexing agents (e.g., citric acid) to prevent Cu²⁺ hydrolysis. Validate performance via accelerated aging tests and Arrhenius modeling of degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
